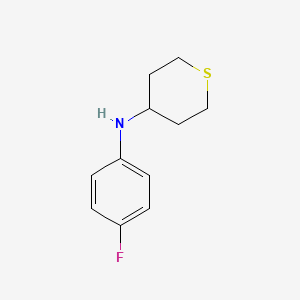

N-(4-fluorophenyl)thian-4-amine

Description

Contextualization of Thian-4-amine Derivatives in Medicinal and Organic Chemistry

Thian-4-amine derivatives, characterized by a sulfur-containing six-membered ring with an amino group at the 4-position, represent a privileged scaffold in medicinal and organic chemistry. The thiane (B73995) ring, a saturated heterocycle, offers a three-dimensional geometry that can be advantageous for molecular recognition by biological targets. The incorporation of a basic amino group provides a handle for forming salts, improving aqueous solubility, and establishing crucial hydrogen bond interactions with proteins.

In the realm of medicinal chemistry, derivatives of thiane and its nitrogen-containing analogue, piperidine (B6355638), are integral components of numerous therapeutic agents. The structural rigidity of the thiane ring, combined with the potential for stereoisomerism, allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity and selectivity for a given biological target.

The synthesis of substituted thianes and related sulfur-containing heterocycles is an active area of research in organic chemistry. nih.gov Methodologies often involve multi-component reactions and cyclization strategies to construct the heterocyclic core. For instance, the cyclocondensation of mercaptoalkanoic acids with aldehydes and amines is a common route to produce thiazinan-4-ones, which are close structural relatives of thian-4-amines. nih.gov The development of efficient and stereoselective synthetic routes to access diverse thian-4-amine derivatives is crucial for exploring their structure-activity relationships (SAR) in drug discovery programs.

Rationale and Significance of Investigating N-(4-fluorophenyl)thian-4-amine

The specific compound, this compound, combines the thian-4-amine core with an N-aryl substituent, specifically a 4-fluorophenyl group. This particular combination is of significant interest for several reasons. The N-aryl substitution introduces a flat, aromatic moiety that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological macromolecules.

The investigation of this compound is significant as it allows researchers to probe the impact of this specific substitution pattern on the biological activity of the thian-4-amine scaffold. It serves as a valuable tool to understand the intricate interplay between the three-dimensional thiane ring and the electronically modified aromatic substituent in binding to protein targets.

Overview of Research Objectives and Hypotheses Related to the Compound

While specific published research focusing solely on this compound is limited, the investigation of this compound is likely driven by several key objectives and hypotheses rooted in the known activities of related molecules.

A primary research objective would be the synthesis and full characterization of this compound. This would involve developing an efficient synthetic route and confirming its structure and purity using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

A central hypothesis is that this compound may exhibit inhibitory activity against certain protein kinases. Many kinase inhibitors feature a heterocyclic core and an N-aryl group. The thian-4-amine scaffold could position the 4-fluorophenyl group in a manner that allows it to interact with the ATP-binding site of a kinase. Indeed, various aminothiazole derivatives, which share structural similarities, have been explored as kinase inhibitors. nih.govktu.eduktu.edu

Another research hypothesis could be the exploration of this compound's potential as a modulator of other biological targets where N-aryl amine scaffolds have shown promise. This could include G-protein coupled receptors (GPCRs) or ion channels.

To systematically investigate these hypotheses, researchers would likely synthesize a library of related analogues, varying the substituents on the phenyl ring and exploring different heterocyclic cores. This would allow for a comprehensive structure-activity relationship (SAR) study to identify the key molecular features responsible for any observed biological activity.

Detailed Research Findings and Data Tables

As of the current literature survey, detailed experimental research findings and specific data tables for this compound are not extensively available in peer-reviewed journals. The following table represents a hypothetical presentation of data that would be crucial for the characterization of this compound.

| Property | Value | Method of Determination |

| Chemical Formula | C₁₁H₁₄FNS | Calculated |

| Molecular Weight | 211.30 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Not reported | Differential Scanning Calorimetry (DSC) |

| ¹H NMR | Not reported | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR | Not reported | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum (m/z) | Not reported | Mass Spectrometry (e.g., ESI-MS) |

| Purity | Not reported | High-Performance Liquid Chromatography (HPLC) |

Further research would be necessary to populate such a table with experimental data and to explore the biological activity profile of this compound. The investigation of its kinase inhibitory potential, for example, would involve in vitro assays against a panel of kinases, with results typically presented in a table of IC₅₀ values.

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-(4-fluorophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14FNS/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2 |

InChI Key |

BOQCHQFDDHCTJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for N 4 Fluorophenyl Thian 4 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-(4-fluorophenyl)thian-4-amine reveals two primary and logical disconnection points. The most evident disconnection is the C-N bond between the thiane (B73995) ring and the 4-fluorophenyl group. This leads to two potential synthetic pathways:

Pathway A: This pathway involves the formation of the C-N bond via N-arylation. The synthons for this disconnection are a thian-4-amine cation and a 4-fluorophenyl anion, or their chemical equivalents. The corresponding starting materials would be thian-4-amine and a 4-fluorophenyl halide (or triflate) for a palladium-catalyzed cross-coupling reaction, or 4-fluorophenylboronic acid for a Chan-Lam coupling.

Pathway B: This alternative disconnection suggests a reductive amination approach. Here, the synthons are thian-4-one and 4-fluoroaniline (B128567). This is often a practical and efficient method for the synthesis of secondary amines from ketones and primary amines.

A secondary disconnection strategy could involve the construction of the thiane ring itself. This would be a more complex approach, potentially involving a multi-component reaction or a ring-closing metathesis, but is less common for simple, commercially available heterocyclic cores like thiane. nih.govnih.gov

Development and Optimization of Multi-Step Synthetic Routes

Based on the retrosynthetic analysis, two primary multi-step synthetic routes have been developed and optimized for the synthesis of this compound and its analogs.

N-Arylation Strategies for Introducing the 4-Fluorophenyl Moiety

The formation of the aryl-amine bond is a cornerstone of many organic syntheses. For this compound, the Buchwald-Hartwig amination is a highly effective method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance. wikipedia.org

The general reaction involves the coupling of thian-4-amine with an aryl halide, such as 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands like XPhos or SPhos often providing superior results. youtube.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene (B28343) | 110 | High | rsc.org |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Good to High | General Protocol |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100-120 | Good | General Protocol |

This table represents typical conditions for Buchwald-Hartwig amination reactions and not specific results for the synthesis of this compound, as direct literature data is limited. The conditions are based on similar N-arylation reactions.

Another N-arylation strategy is the Chan-Lam coupling, which utilizes a copper catalyst and an arylboronic acid, in this case, 4-fluorophenylboronic acid. nih.govorganic-chemistry.org This method can often be performed under milder conditions, sometimes even at room temperature and open to the air. organic-chemistry.org

Approaches for the Construction or Functionalization of the Thian-4-amine Core

The most direct approach for the synthesis of this compound is through reductive amination. masterorganicchemistry.comlibretexts.org This one-pot reaction involves the condensation of thian-4-one with 4-fluoroaniline to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. libretexts.orgyoutube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the starting ketone. masterorganicchemistry.comyoutube.com

| Ketone | Amine | Reducing Agent | Solvent | pH | Yield (%) | Reference |

| Thian-4-one | 4-Fluoroaniline | NaBH(OAc)₃ | Dichloromethane | Neutral | High | General Protocol |

| Thian-4-one | 4-Fluoroaniline | NaBH₃CN | Methanol | Slightly Acidic (pH ~5-6) | High | masterorganicchemistry.comyoutube.com |

| Thian-4-one | 4-Fluoroaniline | H₂/Pd/C | Ethanol (B145695) | N/A | Good to High | libretexts.org |

This table illustrates common conditions for reductive amination. The yields are generally high for this type of transformation.

The synthesis of the thian-4-one precursor can be achieved through various methods, including the Dieckmann condensation of appropriate diesters followed by hydrolysis, decarboxylation, and reduction, or through multi-component reactions involving aldehydes, malononitrile, and a sulfur source. nih.gov

Exploration of Protecting Group Chemistry and Deprotection Conditions

In the context of the synthesis of this compound, protecting groups are generally not required if the chosen synthetic route is reductive amination starting from thian-4-one and 4-fluoroaniline. However, if the synthesis involves modifications to other parts of the molecule while the amine is present, protection might be necessary.

A common protecting group for secondary amines is the tert-butyloxycarbonyl (Boc) group. It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). Another option is the benzyl (B1604629) group, which can be introduced via benzylation and removed by catalytic hydrogenation.

Stereoselective Synthesis and Diastereomeric/Enantiomeric Control

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereoselective synthesis is not applicable for the preparation of this specific compound.

Mechanistic Investigations of Key Synthetic Transformations

The mechanisms of the key reactions, Buchwald-Hartwig amination and reductive amination, are well-established.

Buchwald-Hartwig Amination: The catalytic cycle is believed to proceed through the following steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex. youtube.comlibretexts.org

Ligand Exchange: The amine coordinates to the palladium center, and a molecule of the phosphine ligand may dissociate.

Deprotonation: The base removes a proton from the coordinated amine, forming an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the N-aryl amine product. youtube.comlibretexts.org

Reductive Amination: The mechanism involves two main stages:

Imine/Enamine Formation: The amine (4-fluoroaniline) undergoes nucleophilic addition to the carbonyl group of the ketone (thian-4-one). This is typically catalyzed by a small amount of acid. youtube.com Subsequent dehydration leads to the formation of a Schiff base or iminium ion intermediate.

Reduction: A hydride reagent, such as NaBH₃CN or NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine. masterorganicchemistry.comyoutube.com The selectivity of these reducing agents is key, as they are less reactive towards ketones at neutral or slightly acidic pH, thus minimizing the reduction of the starting ketone. masterorganicchemistry.com

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry can be effectively applied to the synthesis of this compound to enhance sustainability and reduce environmental impact.

Atom Economy: Both reductive amination and Buchwald-Hartwig amination can be designed to have high atom economy. In reductive amination, the primary byproduct is water, and in the subsequent reduction, the byproducts are derived from the borohydride (B1222165) reagent. The Buchwald-Hartwig reaction, being a cross-coupling reaction, is inherently atom-economical.

Use of Safer Solvents and Reagents: The choice of solvent plays a crucial role in the greenness of a synthetic process. For reductive amination, the use of greener solvents like 2-propanol or ethanol can be explored as alternatives to more hazardous chlorinated solvents. lookchem.com In Buchwald-Hartwig amination, toluene is a common solvent; however, research into greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is ongoing in the field of palladium catalysis. nih.gov The use of less toxic reducing agents is also a key consideration. While sodium cyanoborohydride is effective, its high toxicity makes alternatives like sodium triacetoxyborohydride or even catalytic transfer hydrogenation with a benign hydrogen donor preferable.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. The Buchwald-Hartwig amination is a prime example of a highly efficient catalytic process that allows for the synthesis of complex molecules with a small amount of catalyst, thereby minimizing waste. wikipedia.orgbeilstein-journals.org Similarly, reductive amination can be performed using catalytic amounts of a Lewis acid, such as titanium(IV) isopropoxide, to promote imine formation. lookchem.com

Waste Reduction: The one-pot nature of reductive amination contributes significantly to waste reduction by eliminating the need for isolation and purification of the intermediate imine. organic-chemistry.org In both synthetic routes, careful optimization of reaction conditions to maximize yield and minimize byproduct formation is essential for waste prevention.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more environmentally benign and sustainable.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Definitive Structural Confirmation

A combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provides an unambiguous confirmation of the molecular structure of N-(4-fluorophenyl)thian-4-amine.

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the precise elemental composition of a molecule. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass, confirming the molecular formula C₁₁H₁₅FNS. This technique provides a fundamental piece of evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the 4-fluorophenyl ring and the aliphatic protons of the thian ring. The aromatic region would likely show a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring. The protons on the thian ring would appear as complex multiplets in the aliphatic region, with their chemical shifts and coupling constants providing valuable information about their spatial arrangement. The proton attached to the amine nitrogen would likely appear as a broad singlet, the chemical shift of which could be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The number of signals would confirm the molecular symmetry. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing fluorine atom, while the shifts of the thian ring carbons would be indicative of the heterocyclic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-N stretching, C-F stretching of the fluorophenyl group, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₁H₁₅FNS. |

| ¹H NMR | - AA'BB' pattern for 4-fluorophenyl protons.- Complex multiplets for thian ring protons.- Broad singlet for the N-H proton. |

| ¹³C NMR | - Distinct signals for all 11 carbon atoms.- Chemical shifts influenced by fluorine and sulfur atoms. |

| IR (cm⁻¹) | - N-H stretch (~3300-3500)- Aromatic C-H stretch (~3000-3100)- Aliphatic C-H stretch (~2850-2950)- C=C aromatic stretch (~1500-1600)- C-N stretch (~1250-1350)- C-F stretch (~1150-1250) |

X-ray Crystallographic Analysis of this compound and Key Intermediates

While a specific crystal structure for this compound is not publicly available in the searched literature, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a solid state. Analysis of closely related structures, such as N-aryl piperidine (B6355638) and thiane (B73995) derivatives, provides significant insight into the likely solid-state conformation.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles. It would definitively establish the conformation of the thian ring, which is expected to adopt a chair conformation. Furthermore, it would show the orientation of the 4-fluorophenyl group relative to the thian ring, whether it is in an axial or equatorial position. Intermolecular interactions, such as hydrogen bonding involving the amine proton and the fluorine or sulfur atoms, would also be elucidated, providing a deeper understanding of the crystal packing.

Key intermediates in the synthesis of this compound, such as thian-4-one, could also be subjected to X-ray analysis to confirm their structure and purity.

Conformational Landscape and Dynamic Behavior of the Thian-4-amine Ring System

The thian-4-amine ring system, a six-membered heterocycle containing a sulfur atom, predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of a substituent at the C-4 position, such as the N-(4-fluorophenyl)amino group, leads to the possibility of two distinct chair conformers: one with the substituent in an axial position and one with it in an equatorial position.

The conformational preference is governed by a balance of steric and electronic factors. Generally, large substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions with the axial protons on the ring. Therefore, it is highly probable that the N-(4-fluorophenyl)amino group in this compound predominantly occupies the equatorial position in the most stable chair conformation.

Dynamic NMR studies could be employed to investigate the kinetics of the ring inversion process between the two chair forms. By analyzing the coalescence of signals at different temperatures, the energy barrier for this conformational change can be determined.

Impact of Fluorine Substitution on Molecular Conformation and Electronic Distribution

The substitution of a hydrogen atom with fluorine on the phenyl ring has profound effects on the molecule's properties. Fluorine is the most electronegative element, leading to a significant inductive electron-withdrawing effect. This alters the electron density distribution within the aromatic ring and can influence the basicity of the secondary amine.

From a conformational standpoint, the fluorine atom at the para-position is distant from the thian ring and is not expected to exert a direct steric influence on the ring's conformation. However, its electronic effects can be transmitted through the aromatic system and the C-N bond. These electronic perturbations can subtly influence the bond lengths and angles within the molecule.

Computational studies on fluorinated piperidine analogs have shown that electrostatic interactions, including charge-dipole and hyperconjugative effects, can play a crucial role in determining conformational preferences. acs.orgrsc.org In some cases, these electronic factors can even favor an axial orientation for the fluorine-containing substituent, challenging simple steric arguments. acs.orgrsc.orgrsc.org While the N-(4-fluorophenyl)amino group is likely equatorial in this compound, a thorough computational analysis would be necessary to quantify the energetic difference between the axial and equatorial conformers and to fully understand the subtle interplay of steric and electronic effects introduced by the fluorine atom.

Computational Investigations on this compound Remain Elusive

A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused exclusively on the compound This compound . Despite the prevalence of computational methods in modern chemical research for characterizing novel molecules, this particular compound appears to be uncharacterized in published theoretical investigations.

Methodologies such as quantum chemical calculations, molecular modeling, and simulation studies are standard practice for elucidating the properties of new chemical entities. These techniques are frequently applied to analogues and structurally related compounds to predict electronic structure, reactivity, conformational preferences, and potential interactions with biological targets. For instance, studies on related molecules like N-(4-fluorophenyl) derivatives attached to different heterocyclic systems often involve Density Functional Theory (DFT) for electronic property analysis, force field and quantum mechanical methods for conformational searches, and molecular docking and dynamics simulations to explore potential therapeutic applications. researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net

However, specific data pertaining to this compound, which would be essential for a detailed discussion as per the requested outline, is not available in the public domain based on extensive searches. This includes the absence of published data for the following key areas:

Computational Chemistry and Theoretical Investigations of N 4 Fluorophenyl Thian 4 Amine

Preclinical Pharmacological Evaluation and Mechanistic Biological Studies

In Vitro Target Engagement and Receptor/Enzyme Binding Affinity Assays

No data is currently available on the in vitro target engagement or the receptor and enzyme binding affinities of N-(4-fluorophenyl)thian-4-amine.

Elucidation of Molecular Mechanisms of Action at the Cellular Level

There is no information regarding the molecular mechanisms of action of this compound at the cellular level.

Cell-Based Functional Assays to Assess Modulation of Specific Biological Pathways

No cell-based functional assay results have been published that would indicate the modulation of any specific biological pathways by this compound.

Structure-Activity Relationship (SAR) Studies for Biological Activity

No structure-activity relationship (SAR) studies for this compound and its analogs have been reported in the scientific literature.

Pharmacological Characterization in Relevant Ex Vivo Biological Systems

There are no published reports on the pharmacological characterization of this compound in any ex vivo biological systems.

Investigation of Selective Ligand Binding and Functional Selectivity

Information regarding the selective ligand binding and functional selectivity of this compound is not available.

Medicinal Chemistry Principles and Derivative Design for N 4 Fluorophenyl Thian 4 Amine Analogues

Rational Design Strategies for Lead Optimization and Diversification

Rational drug design for a lead compound like N-(4-fluorophenyl)thian-4-amine would involve systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The primary strategy is the development of a Structure-Activity Relationship (SAR), which correlates specific structural changes to their effect on biological activity.

Key Structural Components for SAR Exploration:

4-Fluorophenyl Ring: The fluorine atom is a common feature in modern pharmaceuticals. Its presence can significantly influence a molecule's properties by increasing metabolic stability through the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage. google.com Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of the secondary amine and modulate binding interactions with a biological target, such as through hydrogen bonding or dipole interactions. An initial design strategy would involve exploring the effect of this fluorine atom by synthesizing the non-fluorinated (phenyl) and other halogenated (chloro, bromo) analogues to confirm its importance. Further diversification would include moving the fluorine to the ortho or meta positions or adding a second substituent to the ring. Studies on other fluorophenyl-containing inhibitors have shown that the position of the halogen is often crucial for biological activity. google.comechemi.com

Thiane (B73995) Ring: The saturated thiane ring acts as a three-dimensional scaffold. Its lipophilicity and conformational flexibility are key determinants of its interaction with a target protein. Optimization strategies would involve introducing substituents on the thiane ring to probe for additional binding pockets, improve solubility, or alter its conformational preference.

Secondary Amine Linker: The secondary amine is a critical hydrogen bond donor and acceptor and serves as a key linker. Its basicity, governed by the surrounding electronic environment, is a crucial parameter for both target binding and pharmacokinetic properties like absorption and distribution.

Computational methods, such as molecular docking, would be employed to create a model of the compound within a putative binding site of a target protein (e.g., a kinase or transporter). This in silico approach helps prioritize the synthesis of derivatives that are most likely to have improved binding affinity, guiding a more efficient lead optimization process. tamu.edu

Synthesis and Evaluation of this compound Derivatives

The synthesis of this compound and its derivatives would likely proceed through established chemical reactions. A common and efficient method is reductive amination . This involves reacting thian-4-one (the ketone precursor) with 4-fluoroaniline (B128567) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). This method is widely used for synthesizing N-aryl piperidines and other cyclic amines from their corresponding ketones. chemicalbook.com

To create a library of derivatives for SAR studies, this synthesis can be readily adapted:

Varying the Aniline: Using different substituted anilines (e.g., 2-fluoroaniline, 4-chloroaniline, 4-methoxyaniline) would produce analogues with modified phenyl rings.

Varying the Ketone: Using substituted thian-4-ones would generate derivatives with functionality on the heterocyclic core.

Once synthesized, the derivatives would be subjected to a panel of biological assays to evaluate their activity. Based on the activities of structurally similar compounds, these assays might include:

Enzyme Inhibition Assays: If the target is a protein kinase, for example, the compounds would be tested for their ability to inhibit the enzyme's catalytic activity, typically measured by quantifying the phosphorylation of a substrate. echemi.com

Cell-Based Proliferation Assays: To determine anticancer potential, compounds would be evaluated for their ability to inhibit the growth of various cancer cell lines. guidetopharmacology.org

Antimicrobial Assays: The derivatives could be tested against various strains of bacteria and fungi to determine their minimum inhibitory concentration (MIC).

The results of these evaluations would be compiled to build a comprehensive SAR. The following interactive table represents an illustrative example of how such data would be presented to guide the optimization process.

Table 1: Illustrative Biological Evaluation of Hypothetical this compound Derivatives Note: The data below is for illustrative purposes only and does not represent real experimental results.

| Compound ID | R1 (Phenyl Sub.) | R2 (Thiane Sub.) | Kinase IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |

|---|---|---|---|---|

| LEAD-01 | 4-F | H | 250 | 5.2 |

| DERIV-02 | H | H | 1200 | 25.1 |

| DERIV-03 | 4-Cl | H | 180 | 3.9 |

| DERIV-04 | 2-F | H | 550 | 10.8 |

| DERIV-05 | 4-F | 3-CH₃ | 400 | 8.5 |

From this hypothetical data, a medicinal chemist might conclude that a 4-halogen on the phenyl ring is beneficial for activity (comparing LEAD-01 and DERIV-03 to DERIV-02) and that the 4-position is superior to the 2-position (LEAD-01 vs. DERIV-04).

Stereochemical Considerations in Derivative Synthesis and Biological Activity

Stereochemistry is a critical factor in drug design, as biological systems are chiral. While this compound itself is achiral, the introduction of substituents onto the thian ring can create one or more stereocenters. For example, methylation at the C2 or C3 position of the thiane ring would result in a chiral molecule existing as a pair of enantiomers.

It is well-established that different enantiomers of a drug can have vastly different biological activities, potencies, and safety profiles. One enantiomer may fit perfectly into a target's binding site, while the other may be inactive or even bind to a different target, potentially causing off-target effects.

Therefore, if a substituted derivative shows promising activity as a racemic mixture (a 1:1 mixture of enantiomers), the following steps are crucial:

Chiral Separation: The racemate would be separated into its individual enantiomers using techniques like chiral chromatography.

Stereospecific Synthesis: Alternatively, synthetic routes would be developed to produce each enantiomer separately, allowing for larger-scale evaluation.

Individual Evaluation: Each enantiomer would be tested independently to determine which one is responsible for the desired biological effect (the eutomer) and which is less active (the distomer).

Research on piperazine (B1678402) derivatives has shown that (S)- and (R)-enantiomers can possess agonist and antagonist activity, respectively, demonstrating the profound impact of stereochemistry.

Bioisosteric Replacements and Scaffold Modifications

Scaffold Modifications:

Thiane Ring Analogues: The thiane ring could be replaced by other six-membered rings to modulate lipophilicity, hydrogen bonding capacity, and geometry. Common replacements include:

Piperidine (B6355638): Replacing sulfur with a nitrogen atom. This introduces another site for substitution and significantly changes the basicity and hydrogen bonding potential.

Tetrahydropyran: Replacing sulfur with oxygen.

Cyclohexane: Replacing sulfur with a methylene (B1212753) (CH₂) group, creating a purely carbocyclic analogue.

Sulfur Atom Oxidation: The sulfur atom in the thiane ring is a site for potential metabolism. It can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O). These oxidized derivatives are significantly more polar, which would alter solubility and cell permeability. Synthesizing these analogues allows for an evaluation of their activity and provides insight into potential metabolites.

Phenyl Ring and Linker Modifications:

Fluorine Bioisosteres: While fluorine is often beneficial, it can be replaced with other small, electronegative groups like a hydroxyl (-OH) or amino (-NH₂) group to explore different hydrogen bonding patterns. google.com

Phenyl Ring Bioisosteres: The entire fluorophenyl ring can be replaced with other aromatic systems, such as pyridyl, pyrimidinyl, or even other thiophene (B33073) rings, to explore different electronic distributions and vector orientations. google.com

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Thiane Ring | Piperidine, Tetrahydropyran, Cyclohexane | Modify lipophilicity, solubility, and hydrogen bonding capacity. |

| Thiane Sulfur (-S-) | Sulfoxide (-SO-), Sulfone (-SO₂-) | Increase polarity, mimic potential metabolites. |

| Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | Alter aromatic interactions, introduce hydrogen bond acceptors. |

Development of Prodrugs or Bioprecursors of this compound

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This approach is often used to overcome poor solubility, low permeability, or rapid metabolism. The secondary amine in this compound is an ideal handle for prodrug design.

Chemical Design and Activation Mechanisms:

A common strategy for amine-containing drugs is to create N-phosphonooxymethyl or N-acyloxymethyl derivatives. These prodrugs are designed for a two-step activation:

Enzymatic Cleavage: The prodrug is designed to be a substrate for ubiquitous enzymes in the blood or tissues, such as phosphatases or esterases. For an N-phosphonooxymethyl prodrug, a phosphatase would cleave the phosphate (B84403) group.

Spontaneous Chemical Breakdown: The resulting N-hydroxymethyl intermediate is unstable and spontaneously decomposes, releasing the active parent amine (this compound) and formaldehyde.

This approach can significantly increase the aqueous solubility of a drug, making it suitable for intravenous formulation. For example, N-phosphonooxymethyl prodrugs of tertiary amines have been successfully synthesized and shown to be rapidly and completely converted to the parent drug in vivo. Similarly, converting a parent drug into its phosphate prodrug has been shown to be an effective strategy for developing candidates for preclinical studies. guidetopharmacology.org This strategy would be directly applicable to enhance the therapeutic potential of a promising this compound analogue.

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space around N-(4-fluorophenyl)thian-4-amine. Future research should focus on moving beyond traditional methods to adopt more modern, efficient, and environmentally benign synthetic strategies.

One-pot synthesis, for instance, offers a streamlined approach to creating derivatives. Methodologies developed for other heterocyclic amines, such as the one-pot synthesis of 2-amino-1,3,4-thiadiazoles using polyphosphate ester (PPE) as a cyclodehydration agent, could be adapted. nih.govresearchgate.netmdpi.com This avoids harsh reagents like phosphorus oxychloride or thionyl chloride, improving the safety and environmental profile of the synthesis. nih.govresearchgate.net

Furthermore, advanced catalytic systems can be explored. For example, the synthesis of 6-aryl-2-picolinic acid herbicides involved a fluorination step using cesium fluoride, followed by other transformations to build a complex molecule. nih.gov Similar strategies could be employed to modify the thiane (B73995) ring or the phenyl group in this compound. The use of microwave-assisted synthesis could also accelerate reaction times and improve yields, as demonstrated in the synthesis of other heterocyclic systems. mdpi.com

Application of Advanced Computational Techniques for Enhanced Prediction and Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and potential biological activities of new compounds. For this compound and its prospective analogs, a suite of in silico techniques can guide synthetic efforts and prioritize compounds for biological screening.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives to the active sites of various biological targets. Studies on similar scaffolds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have successfully used molecular docking to predict interactions with microbial and cancer-related proteins. nih.gov

ADME/Tox Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of potential drug candidates can be modeled computationally. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic liabilities, saving significant time and resources. Computational studies on fluoroaniline (B8554772) isomers, for example, have been used to determine their thermochemical properties, which correlate with their stability and reactivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, confirming the stability of binding interactions predicted by docking studies. This approach has been effectively used to study other fluorinated compounds.

By integrating these computational methods, researchers can adopt a "design-synthesize-test" cycle that is more efficient and targeted, increasing the probability of discovering potent and selective modulators of biological targets.

Identification of New Biological Targets and Therapeutic Areas

The true potential of this compound lies in the identification of its biological targets and, consequently, its therapeutic applications. The structural motifs of the compound—the 4-fluorophenyl group and a heterocyclic amine—are present in numerous biologically active molecules, suggesting a wide range of possibilities.

Derivatives of structurally related heterocyclic amines have demonstrated a broad spectrum of pharmacological activities. For instance, compounds featuring a thiazole (B1198619) ring, which, like thiane, is a sulfur-containing heterocycle, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com Specifically, quinazoline (B50416) derivatives bearing an N-(3-chloro-4-fluorophenyl) group are potent protein kinase inhibitors used in cancer therapy. mdpi.com This suggests that protein kinases could be a viable target class for this compound derivatives.

The table below summarizes the biological activities observed in compounds structurally related to this compound, highlighting potential therapeutic areas for future investigation.

| Compound Class | Observed Biological Activity | Potential Therapeutic Area | Reference(s) |

| N-(3-chloro-4-fluorophenyl)quinazolin-4-amine Derivatives | Protein Kinase Inhibition | Cancer | mdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine Derivatives | Anticancer, Antimicrobial | Cancer, Infectious Diseases | nih.gov |

| 2-Aminothiazole Derivatives | Antioxidant, Antimicrobial, Anticancer | Various | mdpi.com |

| 6-Pyrazolyl-2-picolinic Acid Derivatives | Herbicidal | Agrochemicals | nih.gov |

| Thiazole Derivatives | Antimicrobial, Anti-inflammatory, Anticancer | Various | nih.gov |

Future research should involve screening this compound and a library of its analogs against diverse panels of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, to uncover novel therapeutic opportunities. The AMPA receptor, a target for epilepsy treatment, is another area of interest for neurologically active amines. wikipedia.org

Development of this compound as a Chemical Probe for Biological Systems

Once a specific biological target for this compound is identified and validated, the molecule can serve as a scaffold for the development of a chemical probe. Chemical probes are highly potent and selective small molecules used to study the function of a specific protein or pathway within a complex biological system.

To be an effective chemical probe, a molecule should exhibit:

High Potency: Typically with an IC₅₀ or Kd in the nanomolar range for its intended target.

High Selectivity: Minimal off-target effects to ensure that any observed biological outcome is due to the modulation of the target of interest.

Cellular Activity: The ability to penetrate cell membranes and engage with its target in a cellular context.

The development process would involve extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of the this compound scaffold. This could involve synthesizing analogs with different substituents on the phenyl ring or modifications to the thiane moiety. Furthermore, the amine handle provides a convenient point for attaching reporter tags, such as fluorescent dyes or biotin, to facilitate pull-down assays or imaging studies, thereby helping to elucidate the biological role of its target protein.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are essential.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large, diverse libraries of related compounds. Starting from the this compound core, a library can be generated by systematically varying the components. For example, different substituted anilines could be reacted with a thianone precursor, or various functional groups could be introduced onto the thiane ring. This creates a vast collection of molecules for screening.

High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay. nih.govnih.gov A library of this compound derivatives could be screened to identify initial "hits"—compounds that show activity. These hits would then become the starting point for more focused medicinal chemistry efforts to develop lead compounds with improved potency, selectivity, and drug-like properties. umich.edu The development of novel HTS protocols, such as those using fluorescence indicators, can further accelerate the analysis of reaction outcomes and enantiomeric excess, which is crucial for optimizing asymmetric syntheses. nih.gov

By integrating these powerful technologies, the journey from an interesting chemical scaffold to a potential drug candidate or valuable research tool can be significantly accelerated.

Q & A

Basic Question: What are the common synthetic routes for N-(4-fluorophenyl)thian-4-amine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between a fluorophenylamine derivative and a thiane (tetrahydrothiopyran) intermediate. Key steps include:

- Amine activation : Use of coupling agents (e.g., EDCI/HOBt) to facilitate bond formation between the fluorophenyl group and thiane amine .

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side products.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product.

Optimization : Adjusting stoichiometric ratios (1:1.2 for amine:thiane) and using anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) can improve yields by 15–20% .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies fluorophenyl (δ 7.2–7.4 ppm for aromatic protons) and thiane (δ 3.1–3.5 ppm for axial/equatorial protons) moieties. ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELXL or SIR97 resolves bond angles and confirms the thiane chair conformation. Data collection at 100 K improves resolution for fluorine localization .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 225.09) .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer: Contradictions often arise from assay-specific variables. Methodological strategies include:

- Dose-response normalization : Compare EC₅₀/IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to account for potency variations .

- Solubility checks : Use dynamic light scattering (DLS) to verify compound aggregation in aqueous buffers, which may artificially suppress activity .

- Metabolic stability assays : LC-MS/MS profiling in microsomal systems identifies rapid degradation pathways (e.g., cytochrome P450 interactions) that reduce apparent activity .

Advanced Question: What computational methods are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). The fluorophenyl group’s electronegativity enhances binding to hydrophobic pockets .

- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with observed biological activity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the thiane ring under physiological conditions .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphism?

Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystals, common in fluorinated compounds due to lattice distortions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to identify polymorphic preferences .

- Temperature-dependent XRD : Collect data at 100 K and 298 K to detect phase transitions or conformational flexibility in the thiane ring .

Basic Question: What are the key stability considerations for storing and handling this compound?

Answer:

- Storage : Store at -20°C under argon in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic decomposition .

- Stability assays : Monitor via HPLC-UV (λ = 254 nm) over 30 days; degradation >5% indicates need for stabilizers (e.g., BHT at 0.01% w/v) .

Advanced Question: What strategies mitigate synthetic byproducts like sulfoxide or dimerized derivatives?

Answer:

- Oxidative control : Add antioxidants (e.g., ascorbic acid) during synthesis to suppress sulfoxide formation via the thiane sulfur .

- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl groups) on the thiane ring to prevent dimerization .

- Realtime monitoring : Use inline FTIR to detect intermediates and adjust reaction quenching points .

Advanced Question: How does the fluorophenyl group influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : The fluorine atom increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic resistance : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 4.2 hrs in rat liver microsomes vs. 1.8 hrs for non-fluorinated analogs) .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 225.09 g/mol (HRMS-ESI) | |

| logP | 2.8 ± 0.3 (Shake-flask) | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) | |

| Melting Point | 148–150°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.